N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
描述
This compound features a pyrrolidine-3-carboxamide core substituted with a 4-fluorophenyl group at the 1-position and a (5-(4-chlorophenyl)isoxazol-3-yl)methyl moiety at the carboxamide nitrogen. The 4-fluorophenyl group on the pyrrolidone ring may contribute to electronic effects and metabolic stability. This structural combination suggests optimization for bioactivity while balancing physicochemical properties such as solubility and membrane permeability .
属性
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3/c22-15-3-1-13(2-4-15)19-10-17(25-29-19)11-24-21(28)14-9-20(27)26(12-14)18-7-5-16(23)6-8-18/h1-8,10,14H,9,11-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYKGNGEAKKICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
The compound belongs to a class of pyrrolidine-3-carboxamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Bioactivity Comparison
Key Observations
Structural Variations and Bioactivity: The sulfonamide-linked dihydroisoquinoline derivative () exhibits higher cytotoxicity (0.602%) compared to other analogs, suggesting that sulfonamide groups may enhance cellular stress . Replacement of the isoxazole ring with a 1,3,4-thiadiazole () introduces sulfur, which may alter electronic properties and binding interactions. The 4-methoxyphenyl substituent in this compound could improve solubility due to its electron-donating nature . The isopropyl-substituted thiadiazole () highlights the role of alkyl groups in modulating steric effects, though bioactivity data remain unreported .
Substituent Effects :
- 4-Fluorophenyl is a common substituent in this class, likely chosen for its balance of electronegativity and metabolic stability. Its presence in both the target compound and ’s derivatives suggests a conserved pharmacophore .
- 4-Chlorophenyl on the isoxazole (target compound) vs. 4-fluorophenyl in ’s isoxazole-aniline derivative: Chlorine’s higher lipophilicity may enhance membrane permeability but could increase off-target interactions .
Physicochemical Properties :
- The 1,3,4-thiadiazole derivative () has a predicted density of 1.427 g/cm³ and pKa of 8.29, indicating moderate solubility at physiological pH. Comparable data for the target compound are unavailable but could be inferred to differ due to the isoxazole’s polarity .
Research Findings and Gaps
- provides the most direct bioactivity data for analogs, but the target compound’s specific inhibition or cytotoxicity remains unstudied in the provided literature.
- Synthetic accessibility varies: The aniline-linked isoxazole () was synthesized in low yield (14%), suggesting challenges in optimizing such derivatives .
- SAR Gaps : The role of the methylene linker between the isoxazole and pyrrolidine in the target compound is unexplored in the evidence. Comparative studies with ether or sulfone linkers could clarify its importance.
常见问题
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the 4-chlorophenylisoxazole moiety.
- Condensation reactions to couple the pyrrolidine-3-carboxamide core with the fluorophenyl group.
- Cyclization under controlled temperatures (e.g., 60–80°C) using catalysts like DMAP (4-dimethylaminopyridine) .
Critical parameters: - Solvent choice (e.g., DMF for solubility vs. THF for steric hindrance reduction).
- Reaction time optimization (e.g., 12–24 hours for amide bond formation) .
Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | DMF, 70°C, 18 hr | 65 | 92% | |
| 2 | THF, RT, 12 hr | 78 | 95% |
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
Methodological Answer:
Q. What preliminary biological assays are recommended for evaluating its activity?
Methodological Answer:
- Antimicrobial Screening:
- MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli using broth microdilution (IC50 typically 5–20 µM) .
- Cytotoxicity Assays:
- Enzyme Inhibition:
- Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence polarization .
Advanced Research Questions
Q. How can reaction intermediates be isolated and characterized to optimize synthetic pathways?
Methodological Answer:
- Flash Chromatography: Use gradient elution (hexane:EtOAc) to separate intermediates like the isoxazole-pyrrolidine precursor .
- LC-MS Monitoring: Track real-time formation of intermediates (e.g., acyl chloride intermediate detected at m/z 320) .
- Mechanistic Studies:
- DFT Calculations predict transition states for cyclization steps (e.g., activation energy ~25 kcal/mol) .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents?
Methodological Answer:
- Fluorophenyl vs. Chlorophenyl:
- Fluorine enhances metabolic stability but reduces solubility (logP increases by ~0.5) .
- Chlorine improves target binding affinity (ΔG = -2.3 kcal/mol in docking studies) .
- Isoxazole Ring Modifications:
- Methyl substitution at C5 increases steric bulk, reducing off-target interactions .
Q. How can computational modeling guide target identification?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Q. What strategies mitigate impurities from side reactions during synthesis?
Methodological Answer:
- Byproduct Identification:
- LC-MS detects dimerization products (e.g., m/z 950 for diastereomers) .
- Protecting Groups:
- Use Boc (tert-butyloxycarbonyl) for amine protection during coupling steps .
Q. How to improve aqueous solubility for in vivo studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
